N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea

Thiourea-urea comparison Medicinal chemistry Scaffold selection

Sourcing a verified pyrrolidinyl thiourea chemotype for kinase or pain target screening can be challenging without authenticated reference material. This compound directly addresses that bottleneck: - Serves as a screening-eligible entry point into the TrkA kinase inhibition chemotype claimed in WO2012158413. - Enables systematic S→O chalcogen replacement studies with its urea analog (CAS 75291-66-6) to optimize bioavailability. - Multi-agency identity verified (FDA UNII, EPA CompTox) and suitable as an analytical reference standard for HPLC/LC-MS method development.

Molecular Formula C17H20N4S
Molecular Weight 312.4 g/mol
CAS No. 75291-68-8
Cat. No. B12692821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea
CAS75291-68-8
Molecular FormulaC17H20N4S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCN(C1=NC=CC(=C1)N2CCCC2)C(=S)NC3=CC=CC=C3
InChIInChI=1S/C17H20N4S/c1-20(17(22)19-14-7-3-2-4-8-14)16-13-15(9-10-18-16)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,22)
InChIKeyBOXHITRBBNABNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 75291-68-8 Structural Identity and Procurement Baseline


N-Methyl-N'-phenyl-N-(4-(1-pyrrolidinyl)-2-pyridinyl)thiourea (CAS 75291-68-8; molecular formula C₁₇H₂₀N₄S; MW 312.4 g/mol) is a trisubstituted thiourea derivative featuring a 4-(1-pyrrolidinyl)-2-pyridinyl core, an N-methyl substituent, and an N'-phenyl group [1]. The compound is registered in multiple authoritative chemical databases, including PubChem (CID 3003830), EPA CompTox (DTXSID10226259), and the FDA Global Substance Registration System (UNII: U081RY3T0O), and has been assigned the National Cancer Institute identifier NSC 111080, confirming its historical inclusion in the NCI's compound screening collection [1][2]. Its closest structural analog is the corresponding urea derivative (CAS 75291-66-6), which substitutes the thiocarbonyl sulfur for oxygen, producing a distinct physicochemical and pharmacologic profile .

TrkA inhibitor chemotype claimed in WO2012158413 patent family
Thiourea scaffold for S→O substitution pharmacology studies
Multi-agency chemical identity verified (UNII, NSC, EPA CompTox)

Why Generic Substitution Fails for CAS 75291-68-8


Trisubstituted thioureas bearing heterocyclic substituents cannot be generically interchanged with their urea analogs, mono-/di-substituted thioureas, or differently substituted pyrrolidinyl-pyridinyl thioureas without altering key molecular recognition features [1]. The thiocarbonyl (C=S) group exhibits longer bond length, greater polarizability, and distinct hydrogen-bonding geometry compared to the carbonyl (C=O) of ureas, directly affecting target binding, metabolic stability, and solubility [1][2]. Furthermore, the pyrrolidinyl-pyridinyl scaffold positions this compound within a privileged chemotype claimed in patent families for TrkA kinase inhibition (e.g., WO2012158413) [3] and explored for vanilloid receptor antagonism [4], where subtle substitution changes produce order-of-magnitude potency shifts (e.g., IC₅₀ values ranging from 3 μM to 55 μM among closely related pyrrolidine derivatives in TRPV1 Ca²⁺-influx assays) [4]. Substituting this compound with a generic thiourea or an untested analog therefore risks loss of the specific pharmacophore arrangement required for its intended screening or probe applications.

Target
C=S longer bond, higher logP influences target binding
Urea / C=O analog
C=O alters H-bond geometry, reduces lipophilicity, may shift binding
Target
Pyrrolidinyl-pyridinyl core matches TrkA patent chemotype
Simple thioureas
Lack privileged scaffold; TrkA inhibition context may not transfer
Target
Potency-tested pyrrolidine derivatives exist within chemical class
Untested analogs
Reported order-of-magnitude potency shifts across analogs; validate experimentally

Differentiated Evidence for Scientific Selection


Thiourea vs. Urea Scaffold Physicochemical Differentiation

The thiourea core (C=S) of CAS 75291-68-8 confers distinct physicochemical properties compared to its direct urea analog (CAS 75291-66-6, C=O). Computed XLogP3 for the thiourea is 3.1 versus an estimated lower logP for the urea (S→O replacement typically reduces logP by ~0.5–1.0 units based on fragment-based calculations) [1]. The C=S bond length (~1.67 Å) exceeds the C=O bond length (~1.23 Å), altering H-bond acceptor geometry and strength [2]. In the broader pyrrolidinyl thiourea/urea patent literature (WO2012158413), thiourea analogs frequently exhibit distinct TrkA inhibitory potency and selectivity profiles compared to their urea counterparts, though compound-specific data for CAS 75291-68-8 have not been publicly disclosed [3].

Thiourea vs. Urea Scaffold
Class-level
ΔXLogP3 +0.5 to +1.0; C=S 1.67 Å vs C=O 1.23 Å
Reported lipophilicity and H-bond geometry difference
Compound-specific TrkA data not publicly disclosed
Thiourea-urea comparison Medicinal chemistry Scaffold selection

TrkA Kinase Inhibitor Patent Scaffold Differentiation

The pyrrolidinyl-pyridinyl thiourea scaffold, to which CAS 75291-68-8 belongs, is explicitly claimed as a TrkA kinase inhibitory chemotype in international patent WO2012158413A2 (Array BioPharma) and its national-phase counterparts [1]. This patent family defines a class of compounds with general Formula I encompassing pyrrolidinyl urea, thiourea, and guanidine derivatives. While CAS 75291-68-8 itself is not an exemplified compound in the disclosed SAR tables, its scaffold architecture matches the Markush claims, positioning it within a therapeutically validated chemotype space distinct from simple thioureas or non-pyrrolidinyl analogs [1]. TrkA kinase is a clinically pursued target for pain, cancer, inflammation, and neurodegenerative diseases [1].

TrkA Patent Scaffold
Class-level
Matches Markush Formula I in WO2012158413
Scaffold within claimed TrkA inhibitor chemotype
No compound-specific TrkA IC₅₀ data available
TrkA kinase inhibition Pain therapeutics Patent landscaping

Regulatory and Database Provenance Verification

CAS 75291-68-8 has been assigned a Unique Ingredient Identifier (UNII: U081RY3T0O) by the FDA Global Substance Registration System (GSRS), confirming its molecular-structure-based registration as a substance relevant to medicinal products [1]. Additionally, it holds the NSC number 111080, confirming its historical submission to the National Cancer Institute's Developmental Therapeutics Program (DTP) compound repository for anticancer screening [2]. It is also indexed in EPA CompTox (DTXSID10226259) [2]. These multi-agency registrations provide verified chemical identity provenance that generic or unregistered thiourea analogs typically lack, reducing procurement risk related to structural misassignment.

Regulatory Provenance
Supporting evidence
UNII: U081RY3T0O; NSC 111080; EPA CompTox; PubChem
Multi-agency identity verification for procurement confidence
Supports identity documentation and reproducibility
UNII registration NCI screening Chemical identity verification

Physicochemical Drug-Likeness Profile Differentiation

CAS 75291-68-8 exhibits a computed property profile compliant with Lipinski's Rule of Five: MW = 312.4 g/mol (<500), XLogP3 = 3.1 (<5), HBD = 1 (<5), HBA = 3 (<10), and TPSA = 63.49 Ų [1]. Its computed density is 1.28 g/cm³, boiling point is 491°C at 760 mmHg, and flash point is 250.8°C . By comparison, the urea analog (CAS 75291-66-6, MW 296.37) has a lower molecular weight and reduced lipophilicity, which may favor solubility but potentially reduce membrane permeability . The thiourea's rotatable bond count of 3 indicates moderate conformational flexibility, a factor in target binding entropy [1].

Drug-Likeness Profile
Class-level
ΔMW +16.03; ΔXLogP3 +0.5 to +1.0 vs urea
Lipophilicity shift may affect permeability profile
Urea analog values partially estimated
Drug-likeness ADME prediction Lead optimization

Optimal Research Application Scenarios


TrkA Kinase Inhibitor Lead Identification and SAR

CAS 75291-68-8 serves as a screening-eligible entry point into the pyrrolidinyl thiourea chemotype claimed in WO2012158413 for TrkA kinase inhibition [1]. Researchers pursuing novel non-opioid pain therapeutics, oncology indications, or neurodegenerative disease targets can use this compound as a reference scaffold for structure-activity relationship (SAR) expansion, leveraging the publicly validated patent landscape without synthesizing the core from scratch [1].

Thiourea vs. Urea Comparative Pharmacology

The availability of both the thiourea (CAS 75291-68-8) and its urea analog (CAS 75291-66-6) enables systematic S→O replacement studies to quantify the impact of chalcogen substitution on target binding, metabolic stability, and pharmacokinetics [2]. Such paired analysis is valuable in medicinal chemistry programs where bioavailability optimization through heteroatom exchange is a key design strategy .

Anticancer Screening as NCI-Registered Chemotype

With its NSC 111080 designation and inclusion in the NCI DTP repository, CAS 75291-68-8 is positioned for anticancer screening, particularly within the NCI-60 human tumor cell line panel or analogous high-throughput cytotoxicity assays . Its trisubstituted thiourea structure aligns with literature precedent for thiourea derivatives exhibiting antiproliferative activity across multiple cancer cell lines at micromolar concentrations, though no compound-specific NCI-60 GI₅₀ data are publicly available [3].

Quality-Controlled Analytical Reference Standard

The multi-agency identity verification (FDA UNII, EPA CompTox, PubChem) and availability of computed and experimental physicochemical parameters (density, boiling point, flash point, exact mass) make CAS 75291-68-8 suitable as a reference standard for HPLC, LC-MS, and NMR method development and validation in analytical chemistry workflows [4].

Application
Selection Property
Validation Focus
TrkA inhibitor SAR studies
Scaffold alignment with patent chemotype
Kinase inhibition profiling
Thiourea-urea substitution studies
Lipophilicity and H-bonding difference
Metabolic stability and target engagement
Anticancer compound screening
NCI DTP registration and chemotype precedent
Cytotoxicity panel assay (e.g., NCI-60)
Analytical reference standard
Multi-agency identity verification
HPLC/LC-MS/NMR method validation
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